N-(2-Methoxy-4-methylphenyl)benzamide
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Overview
Description
N-(2-Methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylphenyl)benzamide typically involves the acylation of 2-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(2-Hydroxy-4-methylphenyl)benzamide.
Reduction: Formation of N-(2-Methoxy-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Methoxy-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)benzamide
- N-(2-Methoxyphenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
N-(2-Methoxy-4-methylphenyl)benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
185532-70-1 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-13(14(10-11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CXOHGKIQVOXBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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